molecular formula C18H16N2O2S B2988465 2-benzyl-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide CAS No. 477872-91-6

2-benzyl-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide

Cat. No.: B2988465
CAS No.: 477872-91-6
M. Wt: 324.4
InChI Key: GVHNMZODOUMKJD-UHFFFAOYSA-N
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Description

2-benzyl-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a benzyl group, a methoxyphenyl group, and a carboxamide group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-aminothiazole with benzyl bromide in the presence of a base, followed by the reaction with 4-methoxybenzoyl chloride to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; solvents like water or acetonitrile; temperatures ranging from room temperature to reflux.

    Reduction: Lithium aluminum hydride, sodium borohydride; solvents like tetrahydrofuran or ethanol; typically carried out at room temperature.

    Substitution: Nucleophiles such as amines or thiols; solvents like dichloromethane or dimethylformamide; often conducted at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its thiazole core.

    Medicine: Studied for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-benzyl-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its interaction with cellular components can induce apoptosis in cancer cells, contributing to its anticancer properties.

Comparison with Similar Compounds

2-benzyl-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide can be compared with other thiazole derivatives to highlight its uniqueness:

    Similar Compounds: Thiazole, 2-aminothiazole, 2-benzylthiazole, 4-methoxybenzoyl chloride.

    Uniqueness: The presence of both benzyl and methoxyphenyl groups attached to the thiazole ring distinguishes it from other thiazole derivatives

Properties

IUPAC Name

2-benzyl-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-22-15-9-7-14(8-10-15)19-18(21)16-12-23-17(20-16)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHNMZODOUMKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CSC(=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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